molecular formula C6H9N3O2 B1607329 2,4-Dimethoxy-6-methyl-1,3,5-triazine CAS No. 4000-78-6

2,4-Dimethoxy-6-methyl-1,3,5-triazine

Cat. No. B1607329
CAS RN: 4000-78-6
M. Wt: 155.15 g/mol
InChI Key: SSJOYUWBJVZCJV-UHFFFAOYSA-N
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Description

DMTMM, also known as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride , is an organic triazine derivative commonly used for the activation of carboxylic acids, particularly in amide synthesis. Amide coupling reactions are fundamental in organic chemistry, and DMTMM serves as a reagent for facilitating these reactions .


Synthesis Analysis

DMTMM is synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . This reaction yields the quaternary ammonium chloride salt of DMTMM. The precursor, CDMT, has also been employed for amide coupling reactions .


Molecular Structure Analysis

The molecular formula of DMTMM is C10H17ClN4O3 , with a molar mass of 276.72 g/mol . Its chemical structure consists of a triazine ring with dimethoxy and methyl substituents. The chloride form is commonly used, although the tetrafluoroborate salt is also commercially available .


Chemical Reactions Analysis

  • Amide Synthesis : DMTMM efficiently facilitates the formation of amides from carboxylic acids and amines. It is preferred over other coupling agents in certain cases, such as sterically hindered amines and ligation of polysaccharides like hyaluronic acid .
  • Ester Formation : DMTMM can also be used to synthesize esters from corresponding alcohols and carboxylic acids .
  • Anhydride Synthesis : Although primarily used for amide synthesis, DMTMM has also been applied to anhydride formation .

Scientific Research Applications

Chemical Structure and Crystallography

  • Crystal Structures of Triazine Derivatives : Studies have described the crystal structures of various triazine derivatives, including 2,4-dimethoxy-6-methyl-1,3,5-triazine, revealing insights into their molecular conformations and interactions. This knowledge is crucial for understanding their chemical behavior and potential applications in materials science (Handelsman-Benory, Botoshansky, & Kaftory, 1995).

Synthesis and Reactivity

  • Synthesis of 2-Oxazolines : Research demonstrates the successful synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine. This method provides an efficient pathway to create these compounds, which have numerous applications in organic chemistry (Bandgar & Pandit, 2003).
  • Organometallic Alkylation Studies : Studies exploring the reactivity of 2-chloro-4,6-dimethoxy-1,3,5-triazine in various organometallic reactions indicate its versatility in forming new C–C bonds. This property can be exploited in the synthesis of diverse organic compounds (Samaritani, Signore, Malanga, & Menicagli, 2005).

Application in Peptide Synthesis

  • Peptidomimetics Synthesis : The compound 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methyl-morpholinium chloride, derived from 2-chloro-4,6-dimethoxy-1,3,5-triazine, has been shown to be effective in synthesizing sterically-hindered peptidomimetics. This application is significant in the development of pharmaceuticals and biologically active compounds (Shieh et al., 2008).

Electrochemical Studies

  • Electrochemical Behavior Analysis : Research on the electroreduction of 2,4-dimethoxy-6-methyl-1,3,5-triazine and related compounds in non-aqueous media provides insights into their electrochemical properties. This information is valuable for applications in electrochemistry and material science (Farzinnejad et al., 2005).

Safety And Hazards

  • Precautionary Measures : Use appropriate protective equipment, avoid inhalation, and seek medical attention in case of exposure .

properties

IUPAC Name

2,4-dimethoxy-6-methyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4-7-5(10-2)9-6(8-4)11-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJOYUWBJVZCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073335
Record name 1,3,5-Triazine, 2,4-dimethoxy-6-methyl-
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Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxy-6-methyl-1,3,5-triazine

CAS RN

4000-78-6
Record name 2,4-Dimethoxy-6-methyl-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4000-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine, 2,4-dimethoxy-6-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine, 2,4-dimethoxy-6-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Triazine, 2,4-dimethoxy-6-methyl
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Synthesis routes and methods

Procedure details

Provided herein is a novel and useful process for preparing 2-methoxy-4-methyl-6-methylamino-1,3,5-triazine that broadly comprises the steps of (a) reacting zinc bis(imino-bis-carbimic acid methyl ester) with acetic anhydride to give 2,4-dimethoxy-6-methyl-1,3,5-triazine and (b) reacting the 2,4-dimethoxy-6-methyl-1,3,5-triazine, formed in step (a), with methylamine to give 2-methoxy-4-methyl-6-methylamino-1,3,5-triazine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
AJ Bellamy, NV Latypov… - Journal of Chemical …, 2003 - journals.sagepub.com
Nitration of 6-methyl-1,3,5-triazine-2,4(1H, 3H)-dione (III) gave 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid, V) and tetranitromethane, whilst nitration of 2,4-dimethoxy-6-methyl-1,3,5-…
Number of citations: 14 journals.sagepub.com
KA Begam, N Kanagathara, MK Marchewka, AY Lo - Heliyon, 2022 - cell.com
The six-membered heterocyclic ring - 1,3,5-triazine and its derivatives have garnered a lot of attention because they're good bioactive herbicides, cancer agents, and other things. One …
Number of citations: 4 www.cell.com
JR Traynor, DG Wibberley - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
Reaction of ethyl bromopyruvate (4) with 6-methyl-(2) and 6-benzyl-1,3,5-triazine-2,4(1H,3H)-diones (3) gave moderate yields of 1,2,3,4-tetrahydro-2,4-dioxopyrrolo[1,2-a][1,3,5]triazine-…
Number of citations: 4 pubs.rsc.org
N Farzinnejad, AAM Beigi, L Fotouhi… - Journal of …, 2005 - Elsevier
Electroreduction of 4-amino-6-methyl-3-thio-1,2,4-triazine-5-one (I), 6-methyl-3-thio-1,2,4-triazine-5-one (II), and 2,4-dimethoxy-6-methyl-1,3,5-triazine (III) in dimethylformamide was …
Number of citations: 9 www.sciencedirect.com
AJ Bellamy - High energy density materials, 2007 - Springer
In this paper, the discovery and synthesis of the explosive 1,1-diamino-2,2-dinitroethene (FOX-7) are described, together with an account of its structural, spectroscopic, and explosive …
Number of citations: 121 link.springer.com
VV Bakharev, AA Gidaspov, VE Parfenov - Chemistry of Heterocyclic …, 2017 - Springer
This review covers the methods applicable for the synthesis of (dinitromethyl)azines: nitration of azine derivatives, azine ring formation,nucleophilic su bstitution in azine rings by the …
Number of citations: 12 link.springer.com
PM Jadhav, R Sarangapani, RS Patil… - … Process Research & …, 2019 - ACS Publications
Industrialization of a chemical process needs an understanding of process chemistry, optimal process envelope, and the best choice of operation. 1,1-Diamino-2,2-dinitroethylene (FOX-…
Number of citations: 1 pubs.acs.org
V Kolár, A Deng, M Fránek - Food and agricultural immunology, 2002 - Taylor & Francis
Two different hapten designs have been suggested for production of generic antibodies. The first approach was based on the immunogen prepared by conjugating simazine mimic to …
Number of citations: 21 www.tandfonline.com
L Simkova, F Liska, J Ludvik - Current Organic Chemistry, 2011 - ingentaconnect.com
2,2-Dinitroethene-1,1-diamine (FOX-7) is a compound synthesized in 1998 with a simple structure but very unusual properties. One part of the molecule bears two geminal electron-…
Number of citations: 22 www.ingentaconnect.com
MR Taw, JD Yeager, DE Hooks… - Journal of Materials …, 2017 - cambridge.org
Organic molecular crystals are often noncubic and contain significant steric hindrance within their structure to resist dislocation motion. Plastic deformation in these systems can be …
Number of citations: 44 www.cambridge.org

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